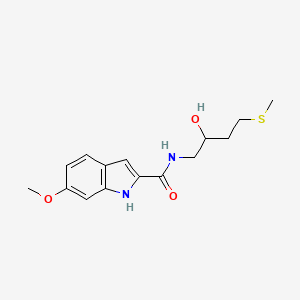

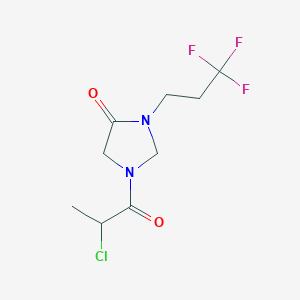

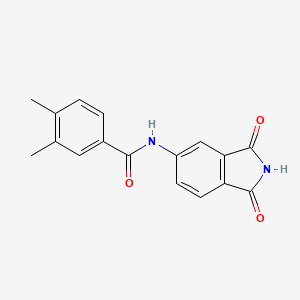

![molecular formula C17H19N3O2 B2820237 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-89-6](/img/structure/B2820237.png)

2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, also known as MMBO, is a pyrimidine derivative. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular formula of MMBO is C17H19N3O2, and its molecular weight is 297.358. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving MMBO are not detailed in the search results, pyrrolidine derivatives are known for their versatility in chemical reactions .科学的研究の応用

Antitumor Activity : The compound is part of a group of pyrrolo[2,3-d]pyrimidines that have been synthesized and studied for their potent antitumor activity. These compounds selectively inhibit tumor cell growth by targeting the glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis, and have shown efficacy in Chinese hamster ovary cells expressing folate receptors and human tumor cells (Deng et al., 2008).

Synthesis of Benzothiazole Derivatives : The compound has been used in the synthesis of novel benzothiazole derivatives. These derivatives were synthesized via a one-pot, microwave-assisted method, showcasing operational simplicity, high atom economy, and environmentally benign conditions. The synthesized compounds were evaluated for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Inhibition of Nucleotide Biosynthesis : Another study on a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which includes compounds similar to the one , demonstrated their potential as nonclassical antifolates. These compounds target both thymidylate and purine nucleotide biosynthesis pathways, showing antiproliferative effects against various tumor cell lines (Liu et al., 2015).

Regioselective Synthesis in Organic Chemistry : The compound is involved in the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This synthesis process is significant for creating biologically important derivatives, demonstrating a method that yields high purity products under specific conditions (Majumdar et al., 2005).

Plant Growth Research : Pyrimidine derivatives, including compounds related to 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, have been used as tools in physiological research to study plant growth. These compounds, as plant growth retardants, provide insights into the regulation of terpenoid metabolism in relation to phytohormones and sterols, thus elucidating their roles in cell division, elongation, and senescence (Grossmann, 1990).

特性

IUPAC Name |

(2-methylphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-5-3-4-6-15(12)17(21)20-10-8-14(11-20)22-16-7-9-18-13(2)19-16/h3-7,9,14H,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBJDWJCXMIGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)